N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide
Overview
Description
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide, also known as ABT-594, is a potent analgesic drug that has been extensively studied for its potential use in pain management. ABT-594 is a nicotine acetylcholine receptor agonist, which means that it binds to and activates these receptors in the body, leading to the release of neurotransmitters that help to reduce pain.
Mechanism of Action
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide binds to and activates nicotinic acetylcholine receptors in the body, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters help to reduce pain by blocking the transmission of pain signals in the spinal cord and brain.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has been shown to have a range of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and relaxation. It has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling.
Advantages and Limitations for Lab Experiments
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has several advantages for use in lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which makes it an ideal tool for studying the role of these receptors in pain and addiction. However, N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has some limitations as well. It is a complex molecule that is difficult to synthesize, and it has a short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide. One area of interest is the development of new analogs of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide that have improved pharmacokinetic properties and are easier to synthesize. Another area of interest is the study of the long-term effects of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide on pain and addiction, as well as its potential use in combination with other drugs for pain management. Finally, there is a need for further research on the mechanism of action of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide and its effects on different types of pain.
Scientific Research Applications
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating a range of pain conditions, including neuropathic pain, inflammatory pain, and visceral pain. N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behaviors in animal models.
properties
IUPAC Name |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-14-25-16-10-8-15(9-11-16)20(24)22-18-7-5-6-17(21)19(18)23-12-3-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMICNAXGTDWKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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